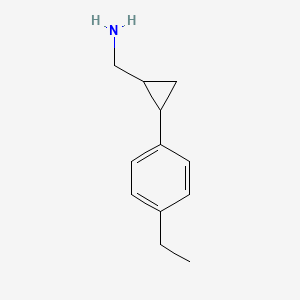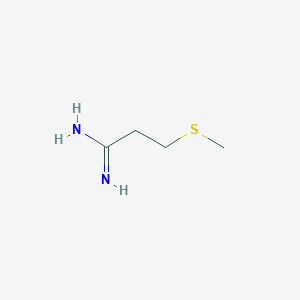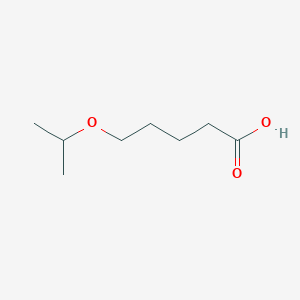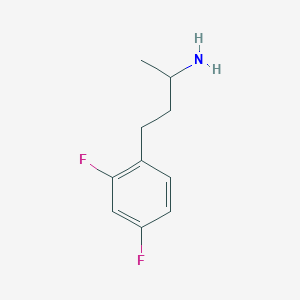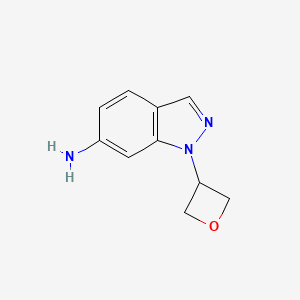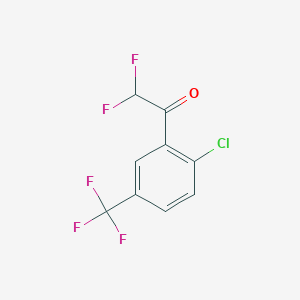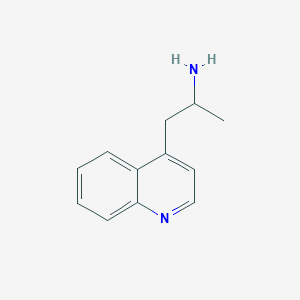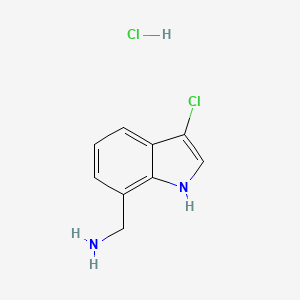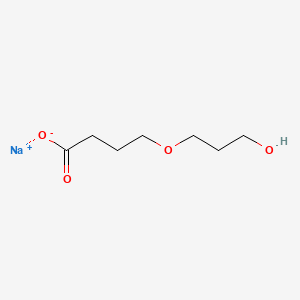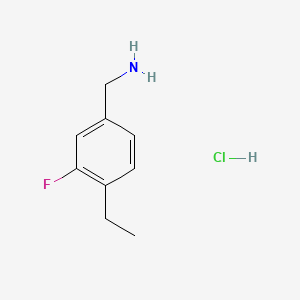![molecular formula C11H19NO3 B13534616 Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13534616.png)
Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-7-oxaspiro[35]nonane-2-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction. For instance, starting from a suitable precursor such as a dihydroxy compound, cyclization can be induced using acid catalysts under controlled temperatures.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. A common method involves the reaction of the spirocyclic intermediate with an amine under basic conditions.
Esterification: The carboxylate ester group is introduced through esterification reactions, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxo derivatives of the spirocyclic compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique spirocyclic structure.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific mechanical and chemical properties.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its potential bioactivity.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions, contributing to the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-oxospiro[3.5]nonane-7-carboxylate:
Uniqueness
This compound is unique due to the presence of both an amino group and an ester group within a spirocyclic framework. This combination of functional groups and structural features provides a versatile platform for chemical modifications and potential bioactivity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C11H19NO3 |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-2-15-9(13)11(12)7-10(8-11)3-5-14-6-4-10/h2-8,12H2,1H3 |
InChI-Schlüssel |
PAIGEROHDCTDDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC2(C1)CCOCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



